molecular formula C13H12ClNO2 B12882096 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile CAS No. 21863-85-4

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile

Cat. No.: B12882096
CAS No.: 21863-85-4
M. Wt: 249.69 g/mol
InChI Key: LZFLUYJCMQZCNZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)Imidazole: Shares the chlorophenyl group but has an imidazole ring instead of a tetrahydrofuran ring.

    4-Chlorophenyl isocyanate: Contains the chlorophenyl group and is used in the preparation of isothiocyanates.

    4-Chlorophenyl phosphorodichloridate: Used as a phosphorylation agent in various chemical reactions.

Uniqueness

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile is unique due to its combination of functional groups and its tetrahydrofuran ring structure. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

CAS No.

21863-85-4

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

4-(4-chlorophenyl)-5,5-dimethyl-2-oxooxolane-3-carbonitrile

InChI

InChI=1S/C13H12ClNO2/c1-13(2)11(10(7-15)12(16)17-13)8-3-5-9(14)6-4-8/h3-6,10-11H,1-2H3

InChI Key

LZFLUYJCMQZCNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C(=O)O1)C#N)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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